molecular formula C13H19NO4S B5859194 3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid

3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid

Cat. No.: B5859194
M. Wt: 285.36 g/mol
InChI Key: UUENZTZJLIPLMM-UHFFFAOYSA-N
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Description

3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with diethylsulfamoyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid typically involves the sulfonation of a dimethylbenzoic acid derivative followed by the introduction of diethylamine. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of diethylamine under controlled temperature and pH conditions to form the diethylsulfamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylsulfamoyl)benzoic acid
  • 4,5-Dimethylbenzoic acid
  • 3-(Methylsulfamoyl)-4,5-dimethylbenzoic acid

Uniqueness

3-(Diethylsulfamoyl)-4,5-dimethylbenzoic acid is unique due to the presence of both diethylsulfamoyl and dimethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(diethylsulfamoyl)-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-14(6-2)19(17,18)12-8-11(13(15)16)7-9(3)10(12)4/h7-8H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENZTZJLIPLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=CC(=C1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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